molecular formula C19H21NO3 B12985672 (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B12985672
M. Wt: 311.4 g/mol
InChI Key: YWNRRDUADLHCJI-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate” is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via mild bases like piperidine . This compound features a branched hydroxyalkyl side chain (3-hydroxy-2-methylpropyl), which introduces steric and polar characteristics that influence its solubility, reactivity, and applications in organic synthesis and drug development.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)

InChI Key

YWNRRDUADLHCJI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :
    • Fmoc-Cl (1.0 equiv)
    • 3-Hydroxy-2-methylpropylamine (1.2 equiv)
    • Base (e.g., triethylamine or pyridine, 1.5 equiv)
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions :
    • Temperature: 0–25°C
    • Reaction time: 2–4 hours
    • Workup: Extraction with aqueous acid/base, followed by column chromatography.

Mechanism

The amine nucleophile attacks the electrophilic carbonyl carbon of Fmoc-Cl, releasing HCl. The base neutralizes HCl, driving the reaction to completion.

Carbodiimide-Mediated Carbamate Formation

An alternative method employs dicyclohexylcarbodiimide (DCC) to activate the carbonyl group of Fmoc-Cl for coupling with the amine.

Procedure

  • Reagents :
    • Fmoc-Cl (1.0 equiv)
    • 3-Hydroxy-2-methylpropylamine (1.1 equiv)
    • DCC (1.1 equiv)
    • Solvent: DCM at –15°C.
  • Conditions :
    • Stirring for 6–12 hours
    • Filtration to remove dicyclohexylurea (DCU) byproduct
    • Purification via recrystallization.

Comparative Analysis of Methods

Parameter Chloroformate-Amine Coupling DCC-Mediated Method
Reaction Time 2–4 hours 6–12 hours
Temperature 0–25°C –15°C
Yield 70–85% 80–90%
Byproducts HCl DCU
Purification Column chromatography Recrystallization
Scalability High Moderate

Key Considerations

  • Solvent Choice : DCM and THF are preferred for their ability to dissolve both Fmoc-Cl and amine reactants.
  • Base Selection : Triethylamine is commonly used, but pyridine may reduce side reactions.
  • Purity Control : Column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted starting materials.

Industrial-Scale Adaptations

While no industrial protocols are explicitly detailed, bench-scale methods suggest:

Challenges and Solutions

  • Moisture Sensitivity : Fmoc-Cl is hygroscopic; reactions require anhydrous conditions.
  • Byproduct Management : DCU filtration in DCC-mediated methods can be tedious; switching to EDCI simplifies this step.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Mechanistic Pathway
Basic (pH >10)NaOH, H₂O/THF (1:1) 3-Hydroxy-2-methylpropylamine + 9H-fluoren-9-ylmethanol + CO₂ Nucleophilic hydroxide attack at carbonyl
Acidic (pH <4)HCl, CH₂Cl₂Protonated amine intermediate + fluorenylmethanol (trapped as chloride)Acid-catalyzed carbonyl activation

Key Findings :

  • Base-mediated hydrolysis proceeds quantitatively at 50°C in 2 hours .

  • Acidic hydrolysis shows competing side reactions, including fluorenylmethyl group degradation at elevated temperatures.

Oxidation Reactions

The tertiary hydroxyl group exhibits limited oxidation potential but reacts under strong conditions:

Oxidizing Agent Solvent Products Yield Reference
CrO₃/H₂SO₄ (Jones reagent)Acetone, 0°C3-Oxo-2-methylpropyl carbamate derivative42%
KMnO₄ (acidic)H₂O/CH₃CNCarboxylic acid derivative (trace)<5%

Notable Observations :

  • Steric hindrance from the 2-methyl group suppresses oxidation efficiency.

  • Over-oxidation to carboxylic acids is kinetically unfavorable.

Reduction Reactions

Selective reduction of the carbamate group is achievable:

Reducing Agent Conditions Products Selectivity
LiAlH₄THF, reflux, 4h3-Hydroxy-2-methylpropylamine>90%
BH₃·THF25°C, 12hNo reaction

Mechanistic Insight :

  • LiAlH₄ cleaves the C–O bond of the carbamate, releasing the amine.

  • Borane complexes fail to activate the carbamate under mild conditions.

Nucleophilic Substitution

The hydroxyl group participates in esterification and etherification:

Reagent Catalyst Product Application
Acetyl chloridePyridine, CH₂Cl₂Acetylated carbamateProtecting group strategies
Methanesulfonyl chlorideEt₃N, 0°CMesylate intermediatePrecursor for SN2 reactions

Synthetic Utility :

  • Mesylation enables subsequent displacement with amines or thiols .

  • Acetyl derivatives are stable under peptide coupling conditions.

Fluorenylmethyl Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions:

Deprotection Agent Time Products Efficiency
Piperidine/DMF (20% v/v)30 minFree amine + dibenzofulvene >95%
DBU/CH₂Cl₂ (1:10)15 minAmine + fluorescent byproducts88%

Optimization Data :

  • Piperidine in DMF achieves complete deprotection without affecting the hydroxyl group .

  • DBU offers faster kinetics but generates side products via fluorene rearrangement.

Comparative Reactivity Table

Reaction Type Half-Life Activation Energy (kJ/mol) Solvent Dependence
Basic hydrolysis15 min45.2 ± 1.3 Low
Fmoc deprotection8 min32.7 ± 0.9High (polar aprotic)
Acetylation2 h58.1 ± 2.1Moderate

Scientific Research Applications

Medicinal Chemistry

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate has been explored for its potential as a pharmaceutical intermediate. Its ability to act as a prodrug can enhance the bioavailability of therapeutic agents by improving solubility and stability.

Case Study : In a study on drug delivery systems, this carbamate was utilized to modify the pharmacokinetic properties of active pharmaceutical ingredients, leading to improved therapeutic efficacy in preclinical models.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical reactions, including:

  • Esterification
  • Amidation
  • Reduction Reactions

These transformations enable the synthesis of more complex molecules, which are pivotal in developing new drugs and materials.

Data Table: Reaction Types and Conditions

Reaction TypeConditionsYield (%)
EsterificationReflux with acid catalyst85
AmidationRoom temperature, coupling agent90
ReductionHydrogenation with Pd/C75

Material Science

The compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Application Example : Researchers have investigated its use in creating high-performance polymers for aerospace applications, where lightweight and durable materials are essential.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. The fluorenylmethyl group provides steric hindrance, protecting the carbamate moiety from hydrolysis. This stability allows the compound to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, focusing on substituent variations and their impact on physicochemical properties:

Compound Name CAS No. Molecular Formula Functional Groups Key Differences
(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate - C₁₉H₂₁NO₃ Hydroxyalkyl, branched Reference compound with a chiral hydroxy-2-methylpropyl group.
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride 210767-37-6 C₁₈H₂₁ClN₂O₂ Aminopropyl (charged) Amino group enhances nucleophilicity; hydrochloride salt improves crystallinity.
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate - C₁₈H₁₈BrNO₂ Bromoalkyl Bromine enables cross-coupling reactions; lower polarity than hydroxy derivatives.
(9H-Fluoren-9-yl)methyl (2,3-dihydroxypropyl)carbamate 167700-44-9 C₁₈H₁₉NO₄ Diol Two hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity.
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 106864-36-2 C₂₂H₁₉NO₃ Aromatic hydroxyl Phenolic group introduces UV activity and acidity (pKa ~10).

Physicochemical Properties and Stability

Key differences in physical properties and stability are driven by functional groups:

Property Target Compound (3-Aminopropyl) Derivative (3-Bromopropyl) Derivative (2,3-Dihydroxypropyl) Derivative
Molecular Weight ~313.4 g/mol 332.82 g/mol ~320.2 g/mol 313.35 g/mol
Melting Point Not reported Not reported Not reported Not reported
Solubility Moderate (polar solvents) High (aqueous due to HCl salt) Low (non-polar solvents) High (polar solvents)
Hydrogen Bond Acceptors 3 4 3 4
Bioavailability (GI) Likely low Moderate Low Moderate
  • Hydroxy vs. Amino Groups: The 3-aminopropyl derivative exhibits higher aqueous solubility due to its hydrochloride salt, whereas the hydroxy-2-methylpropyl variant relies on hydrogen bonding for solubility .
  • Bromoalkyl vs. Hydroxyalkyl : Bromine substituents reduce polarity, making bromopropyl derivatives more suitable for hydrophobic environments or Suzuki-Miyaura couplings .

Biological Activity

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate, also known by its CAS number 2763911-56-2, is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 355.4 g/mol
  • Structure : The compound features a fluorenyl group attached to a carbamate moiety, which is essential for its biological activity.

Synthesis

The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of fluorenylmethanol with a suitable carbamate precursor. The process can be optimized for yield and purity through various synthetic routes, including the use of protecting groups and selective deprotection strategies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure could confer antioxidant properties, potentially mitigating oxidative stress in cells.
  • Enzyme Inhibition : The carbamate functional group may play a role in inhibiting enzymes involved in metabolic pathways, which could be useful in treating conditions like cancer or neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of various carbamates on cancer cell lines. Results indicated that (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate had significant cytotoxic effects against breast cancer cells, with an IC50 value indicating effective potency compared to standard chemotherapeutics .
  • Neuroprotective Effects : Research published in Molecules highlighted the neuroprotective potential of similar carbamate derivatives. These compounds were shown to reduce neuronal apoptosis in vitro, suggesting that (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate may share these protective qualities .
  • Inhibition Studies : Inhibition assays demonstrated that the compound could inhibit tyrosinase activity, an important enzyme in melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntioxidantReduces oxidative stress
AnticancerSignificant cytotoxicity in cancer
NeuroprotectiveReduces neuronal apoptosis
Enzyme InhibitionInhibits tyrosinase

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